molecular formula C15H12N6 B13733601 1,3,5-Tri(1H-pyrazol-3-yl)benzene

1,3,5-Tri(1H-pyrazol-3-yl)benzene

Katalognummer: B13733601
Molekulargewicht: 276.30 g/mol
InChI-Schlüssel: YSCPKNKUSVTOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tri(1H-pyrazol-3-yl)benzene is an organic compound with the molecular formula C15H12N6. It is a tridentate ligand, meaning it can form three bonds with metal ions, making it useful in coordination chemistry. The compound consists of a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This structure allows for interesting chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5-Tri(1H-pyrazol-3-yl)benzene can be synthesized through a multi-step process involving the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole rings. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tri(1H-pyrazol-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., nickel acetate, copper chloride) in solvents like DMF.

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3,5-Tri(1H-pyrazol-3-yl)benzene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3,5-Tri(1H-pyrazol-3-yl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrazole rings act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as catalytic activity, luminescence, and redox behavior. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3,5-Tri(1H-pyrazol-3-yl)benzene is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting complexes. The position of the pyrazole groups allows for distinct dihedral angles and coordination modes, making it a versatile ligand in coordination chemistry .

Eigenschaften

Molekularformel

C15H12N6

Molekulargewicht

276.30 g/mol

IUPAC-Name

5-[3,5-bis(1H-pyrazol-5-yl)phenyl]-1H-pyrazole

InChI

InChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21)

InChI-Schlüssel

YSCPKNKUSVTOGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.